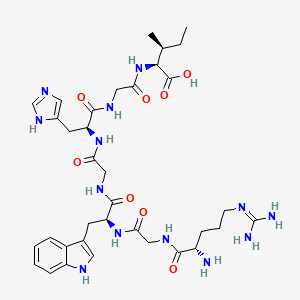![molecular formula C13H9BrIN3 B12526250 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the halogenation of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, starting with a 1H-pyrrolo[2,3-b]pyridine core, bromination and iodination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for dehalogenation.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with appropriate ligands and bases.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for synthesizing complex heterocyclic compounds with potential biological activities.
Material Science: It is explored for its electronic properties in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without halogen substitutions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only a bromine substitution.
7-Azaindole: A structurally related compound with a nitrogen atom in the pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)- is unique due to its dual halogen substitutions, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C13H9BrIN3 |
|---|---|
Molecular Weight |
414.04 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methyl-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrIN3/c1-7-9(14)6-17-13-10(7)11(12(15)18-13)8-3-2-4-16-5-8/h2-6H,1H3,(H,17,18) |
InChI Key |
JBUYJKKGHOUTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=NC=C1Br)I)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



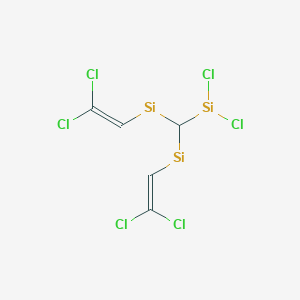
![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
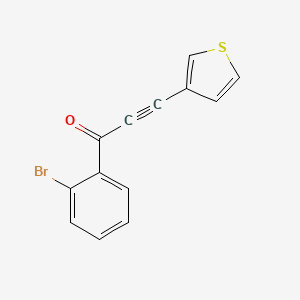
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
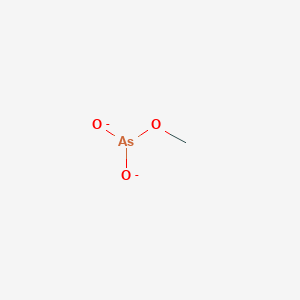
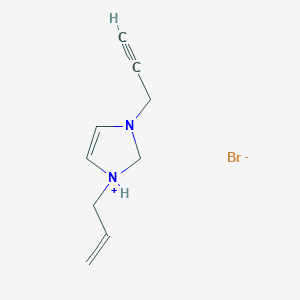
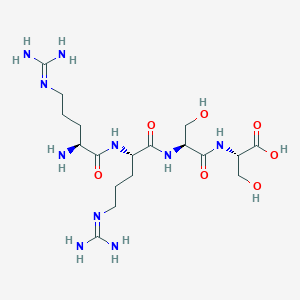
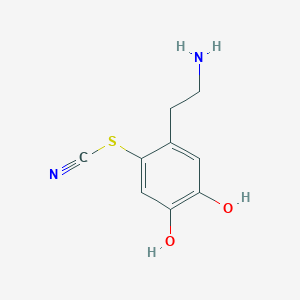
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
